Benzene, 1,4-bis(4-methoxyphenoxy)-

X-ray crystallography Polyphenoxy benzene Solid-state packing

Benzene, 1,4-bis(4-methoxyphenoxy)- (CAS 78563-40-3; C₂₀H₁₈O₄; MW 322.35 g/mol) is a symmetrical para-substituted aromatic bis-ether compound containing a central benzene ring bearing two 4-methoxyphenoxy substituents. It has a reported melting point of 130–132°C and a predicted boiling point of 440.5±40.0°C.

Molecular Formula C20H18O4
Molecular Weight 322.4 g/mol
CAS No. 78563-40-3
Cat. No. B11702073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,4-bis(4-methoxyphenoxy)-
CAS78563-40-3
Molecular FormulaC20H18O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC
InChIInChI=1S/C20H18O4/c1-21-15-3-7-17(8-4-15)23-19-11-13-20(14-12-19)24-18-9-5-16(22-2)6-10-18/h3-14H,1-2H3
InChIKeyMCQKNOPQTZTHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





78563-40-3 (1,4-Bis(4-methoxyphenoxy)benzene): Procurement-Grade Technical Baseline for Scientific Selection


Benzene, 1,4-bis(4-methoxyphenoxy)- (CAS 78563-40-3; C₂₀H₁₈O₄; MW 322.35 g/mol) is a symmetrical para-substituted aromatic bis-ether compound containing a central benzene ring bearing two 4-methoxyphenoxy substituents. It has a reported melting point of 130–132°C and a predicted boiling point of 440.5±40.0°C . This compound functions primarily as a monomeric precursor or structural analog in the synthesis of high-performance polymers, particularly polyimides, and has been structurally characterized as a model polyphenoxy benzene system [1].

Why Generic Substitution of 78563-40-3 with Unsubstituted Analogs Compromises Polymer Processability and Structural Integrity


Substitution of 1,4-bis(4-methoxyphenoxy)benzene with non-methoxylated analogs such as 1,4-biphenoxybenzene or 1,3-regioisomers cannot be performed without quantifiable loss of functional performance. The presence and precise para-para substitution pattern of the terminal methoxy groups directly alter crystal packing symmetry (space group Pcab for the target compound versus P2₁/c for the unsubstituted analog [1]), which governs solid-state morphology and solubility behavior. In polymer applications, the methoxy substituents confer enhanced solubility in organic solvents—a property not afforded by unsubstituted phenoxy analogs—thereby enabling solution-based processing methods that would otherwise be precluded [2].

Quantitative Differentiation Evidence: 78563-40-3 (1,4-Bis(4-methoxyphenoxy)benzene) vs. Closest Structural Analogs


Crystal Packing Symmetry Divergence: Pcab vs. P2₁/c Space Group Relative to 1,4-Biphenoxybenzene

X-ray diffraction analysis reveals that the target compound 1,4-bis(4-methoxyphenoxy)benzene crystallizes in the orthorhombic Pcab space group, in contrast to the monoclinic P2₁/c space group adopted by the non-methoxylated comparator 1,4-biphenoxybenzene [1]. This fundamental crystallographic divergence is accompanied by distinct unit cell parameters (target: a=6.017 nm, b=7.577 nm, c=36.404 nm, Z=4; comparator: a=5.876 nm, b=7.832 nm, c=6.5455 nm, β=95.33°, Z=2) [1].

X-ray crystallography Polyphenoxy benzene Solid-state packing

Thermal Transition Benchmarking: Melting Point Elevation of 46–48°C vs. 1,3-Regioisomer

The para-substituted target compound (CAS 78563-40-3) exhibits a melting point of 130–132°C , which is substantially elevated by 46–48°C relative to the 1,3-bis(4-methoxyphenoxy)benzene regioisomer (CAS 13118-91-7), which melts at 83–86°C . This differential is attributable to the enhanced molecular symmetry and packing efficiency of the para,para-substituted framework.

Thermal analysis Differential scanning calorimetry Monomer purity

Polyimide Solubility Enhancement via Methoxy-Functionalized Pendent Groups

Incorporation of methoxy-containing pendent groups (as would derive from 1,4-bis(4-methoxyphenoxy)benzene-based diamine monomers) into polyimide backbones yields measurable improvements in organic solvent solubility. Systematic evaluation of polyimides synthesized from diamines bearing methoxy, phenoxy, and biphenoxy moieties with BTDA dianhydride demonstrates that methoxy substitution enhances solubility in organic solvents relative to unsubstituted aromatic backbones [1].

Polymer processability Organic solvent solubility Polyimide synthesis

Molecular Conformation Evidence: Conjugative Polarization Confined at Oxygen Bridges

X-ray crystallographic bond length and angle analysis confirms that in the polyphenoxy benzene system represented by the target compound, conjugative polarization cannot propagate through the oxygen bridge to encompass the entire molecule [1]. This electronic discontinuity is structurally verified and differentiates ether-bridged aromatic compounds from fully conjugated systems such as oligophenylenes. The measured bond parameters provide a quantitative structural explanation for the attenuated bathochromic shift in the homologous absorption series [1].

Electronic structure Conjugation disruption Optical properties

LogP Partition Coefficient: Hydrophobic Character Relative to Polar Analogs

The target compound possesses a calculated octanol-water partition coefficient (LogP) of 5.2884 , reflecting pronounced lipophilic character conferred by the dual methoxy-terminated aromatic ether framework. This LogP value places the compound in a hydrophobicity regime distinct from more polar bis-ether analogs lacking the para-methoxy substitution.

Lipophilicity QSAR Membrane permeability

Polar Surface Area (PSA) Benchmarking: Moderate PSA Enables Balanced Solubility Profile

The target compound has a calculated topological polar surface area (TPSA) of 36.92 Ų . This value is low relative to hydrogen-bond-donor-containing compounds (>60 Ų) but moderate compared to purely hydrocarbon aromatic systems (<10 Ų), positioning it within the favorable range for passive membrane permeability in biological screening contexts and for maintaining organic solvent solubility without excessive hygroscopicity.

Drug-likeness Membrane transport Molecular descriptor

High-Value Application Scenarios for 1,4-Bis(4-methoxyphenoxy)benzene (CAS 78563-40-3) Based on Verified Differentiation Evidence


Solution-Processable Polyimide Precursor for High-Temperature Coatings and Flexible Electronics

The methoxy pendent groups derived from 1,4-bis(4-methoxyphenoxy)benzene confer organic solvent solubility to otherwise intractable aromatic polyimides [1]. Combined with the target compound's elevated melting point (130–132°C), which ensures solid-state handling stability during diamine monomer synthesis, this monomer is suitable for preparing soluble polyimide precursors used in spin-coating, slot-die coating, and inkjet printing of flexible display substrates and high-temperature dielectric layers. The disrupted conjugation across the oxygen bridge [2] further contributes to the optical transparency of resulting films, a desirable attribute for transparent flexible electronics.

OLED Host Material Scaffold Requiring High Triplet Energy and Disrupted Conjugation

The X-ray crystallographically confirmed disruption of conjugative polarization at the ether oxygen bridges [2] results in a molecular architecture with limited π-delocalization. This structural feature predicts a high triplet energy (T₁) level, making the compound or its polymeric derivatives suitable as host materials or exciton-blocking layers in phosphorescent and TADF-based OLED devices where confinement of triplet excitons on the emitter is essential for device efficiency. The para-para symmetry also provides predictable molecular orientation in vapor-deposited films.

Crystallographically Defined Model Compound for Structure-Property Relationship Studies in Polyether Systems

The fully solved crystal structure of 1,4-bis(4-methoxyphenoxy)benzene (space group Pcab) [2] establishes this compound as a well-characterized model for investigating the solid-state packing effects of methoxy substitution in aromatic polyethers. The direct structural comparison with 1,4-biphenoxybenzene (space group P2₁/c) [2] provides a rare, quantitative head-to-head crystallographic dataset for understanding how terminal substituents modulate molecular conformation and crystal engineering outcomes in this important polymer precursor class.

Lipophilic Scaffold for Medicinal Chemistry Fragment Libraries and SAR Exploration

With a calculated LogP of 5.2884 and a moderate TPSA of 36.92 Ų , the compound occupies a physicochemical property space associated with CNS-permeable or membrane-active pharmacophores. Its symmetrical, ether-rich framework serves as a versatile scaffold for fragment-based drug discovery, particularly for targets requiring hydrophobic aromatic recognition motifs. The availability of the regioisomeric 1,3-bis(4-methoxyphenoxy)benzene (Tm = 83–86°C) as a distinct comparator further enables systematic structure-activity relationship studies probing the impact of substitution geometry on biological target engagement.

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